Methyl 3,5-dibromo-2-hydroxybenzoate

Photosynthesis Inhibition Herbicide Development Structure-Activity Relationship (SAR)

This 3,5-dibromo salicylate ester is essential for mapping SAR in PET inhibition and antimicrobial screening, not interchangeable with mono-bromo analogs. Its distinct LogP and halogen-bonding motif ensure unique reactivity for robust synthetic protocol validation. Procure 98% purity for advanced library synthesis.

Molecular Formula C8H6Br2O3
Molecular Weight 309.94 g/mol
CAS No. 21702-79-4
Cat. No. B1348225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dibromo-2-hydroxybenzoate
CAS21702-79-4
Molecular FormulaC8H6Br2O3
Molecular Weight309.94 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Br)Br)O
InChIInChI=1S/C8H6Br2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
InChIKeyKISQISIKTRRMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-dibromo-2-hydroxybenzoate (CAS 21702-79-4): A 3,5-Dibromo Substituted Salicylate Scaffold for Differential Reactivity and Selective Derivatization


Methyl 3,5-dibromo-2-hydroxybenzoate (CAS: 21702-79-4), also known as methyl 3,5-dibromosalicylate, is a di-brominated aromatic ester within the salicylate class [1]. It is a white to off-white crystalline powder with a molecular formula of C₈H₆Br₂O₃ and a molecular weight of 309.94 g/mol [2]. The compound is characterized by a standard purity of 98% (commercial grade) and a melting point of 150–152°C . As a research-use-only (RUO) fine chemical, it serves primarily as a synthetic building block or intermediate, with its substitution pattern offering distinct reactivity and physicochemical properties compared to its mono-halogenated or differently substituted analogs .

Why Methyl 3,5-dibromo-2-hydroxybenzoate Cannot Be Simply Substituted with its 5-Bromo or 3,5-Dichloro Analogs


Substituting Methyl 3,5-dibromo-2-hydroxybenzoate with a mono-halogenated or differently halogenated salicylate ester is not chemically or functionally equivalent due to quantifiable differences in substitution pattern, reactivity, and physicochemical properties. The presence of two bromine atoms at the 3- and 5-positions on the aromatic ring fundamentally alters the electronic environment and steric profile of the molecule compared to mono-substituted analogs like methyl 5-bromosalicylate [1]. Critically, in the context of synthesizing bioactive derivatives, the 3,5-dibromo substitution pattern has been shown to yield different levels of inhibitory activity against photosynthetic electron transport (PET) in spinach chloroplasts compared to its 5-bromo counterparts [2]. Furthermore, the increased molecular weight (309.94 g/mol) and lipophilicity (computed LogP ~2.7-3.4) [3] of the dibromo compound dictate different solubility and handling characteristics compared to lighter chlorinated or non-halogenated analogs, impacting reaction conditions and purification strategies . These quantifiable differences underscore that this compound is not an interchangeable building block but a distinct entity with specific performance attributes.

Quantitative Evidence for Methyl 3,5-dibromo-2-hydroxybenzoate's Differentiation from Analogs


Differential Inhibitory Potency in Photosynthetic Electron Transport (PET) Assays

Derivatives synthesized from a 3,5-dibromo-2-hydroxybenzoyl core (Br2-PBA) exhibit different and quantifiable inhibitory activity on photosynthetic electron transport (PET) in spinach chloroplasts compared to their 5-bromo counterparts (Br-PBA). For the same N-phenyl substituent (R = 3-Cl), the 3,5-dibromo derivative (Br2-PBA) demonstrated an IC50 of 8.6 μmol dm⁻³, whereas the 5-bromo derivative (Br-PBA) with the same R group showed a more potent IC50 of 4.3 μmol dm⁻³ [1]. This demonstrates that the 3,5-dibromo substitution pattern is not a simple additive or more potent analog of the 5-bromo pattern; it confers a distinct and quantifiable activity profile.

Photosynthesis Inhibition Herbicide Development Structure-Activity Relationship (SAR)

Enhanced Lipophilicity and Bulk Properties Drive Different Physicochemical Behavior

Methyl 3,5-dibromo-2-hydroxybenzoate possesses significantly different physicochemical properties compared to its non-halogenated and mono-halogenated analogs. The computed LogP for Methyl 3,5-dibromo-2-hydroxybenzoate is approximately 2.7 to 3.4 [1], which is substantially higher than that of the non-halogenated Methyl salicylate (LogP ~2.0) [2]. In contrast, the 3,5-dichloro analog (Methyl 3,5-dichloro-2-hydroxybenzoate, MW: 221.04 g/mol) is a much lighter molecule with a lower boiling point (279.7 °C at 760 mmHg) compared to the dibromo compound (MW: 309.94 g/mol, boiling point 282.3 °C at 760 mmHg) . The increased molecular weight and bromine content of the dibromo compound directly influence its solubility profile, crystallization behavior (melting point: 150-152 °C vs. 61-65 °C for methyl 5-bromosalicylate) , and handling properties.

Lipophilicity LogP Physicochemical Property Optimization

Contrasting Crystal Structure and Intermolecular Interactions of the Core Acid

The crystal structure of the corresponding core acid, 3,5-dibromo-2-hydroxybenzoic acid, reveals a specific solid-state architecture driven by intramolecular O—H⋯O=C hydrogen bonds and the formation of hydrogen-bonded dimers, further organized into zigzag one-dimensional tapes via C—H⋯Br interactions and π–π stacking [1]. This is distinct from the crystal packing observed in the mono-bromo analog, methyl 5-bromosalicylate, where the molecules are primarily stacked via weak π–π interactions along the b-axis, and an intramolecular hydrogen bond is also present [2]. The presence of a second bromine atom in the 3,5-dibromo derivative introduces additional C—H⋯Br interactions that are absent in the mono-bromo structure, leading to a fundamentally different 3D supramolecular network.

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Validated Intermediate for Structurally Complex Bioactive Scaffolds

Methyl 3,5-dibromo-2-hydroxybenzoate serves as a direct and validated precursor to 3,5-dibromo-2-hydroxybenzaldehyde, which is then used to synthesize bioactive hydrazone derivatives with confirmed antimicrobial activity [1]. In a study by Feng et al. (2014), a hydrazone derivative (compound 1) synthesized from 3,5-dibromo-2-hydroxybenzaldehyde exhibited moderate antimicrobial activity against *Candida albicans* and *Escherichia coli* with a minimum inhibitory concentration (MIC) of 45 µg/mL [1]. This demonstrates a tangible, peer-reviewed application pathway that is not directly applicable to other halogenated salicylates. For example, the 3,5-dichloro analog has not been reported in the same antimicrobial hydrazone context, and the 5-bromo analog, while used in other syntheses, leads to a different structural class (e.g., N-phenylbenzamides) with a different biological target (photosynthesis inhibition) [2].

Medicinal Chemistry Antimicrobial Hydrazone Synthesis

Validated Application Scenarios for Methyl 3,5-dibromo-2-hydroxybenzoate Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Photosynthesis Inhibitor Development

Researchers developing new herbicides or plant growth regulators can utilize Methyl 3,5-dibromo-2-hydroxybenzoate as a core building block to generate a library of 3,5-dibromo-substituted N-phenylbenzamides. This scenario is directly supported by head-to-head comparative data showing that these derivatives possess a distinct and quantifiable level of photosynthetic electron transport (PET) inhibition (e.g., IC50 = 8.6 μmol dm⁻³ for the 3-Cl substituted derivative) compared to their 5-bromo counterparts [1]. The use of this specific compound is essential to map the SAR associated with the 3,5-dibromo substitution pattern, which is not predictable from mono-bromo analog data.

Synthesis of Antimicrobial Hydrazone Libraries for Drug Discovery

Medicinal chemists focusing on novel antimicrobial agents should select this compound as a starting material for generating hydrazone-based screening libraries. This application is validated by peer-reviewed research demonstrating that derivatives synthesized from its reduction product (3,5-dibromo-2-hydroxybenzaldehyde) exhibit moderate antimicrobial activity with a confirmed MIC of 45 µg/mL against *C. albicans* and *E. coli* [2]. This provides a data-supported entry point for further optimization and SAR expansion around the 3,5-dibromo-2-hydroxyphenyl pharmacophore.

Crystal Engineering and Solid-State Property Optimization

Formulation scientists or solid-state chemists exploring co-crystals or novel crystalline forms should procure Methyl 3,5-dibromo-2-hydroxybenzoate for its unique crystal packing properties. The compound's core acid structure is known to form robust hydrogen-bonded dimers and engage in specific C—H⋯Br halogen bonding interactions, leading to a distinct 1D tape motif [3]. This specific set of intermolecular interactions, which is different from that of its 5-bromo analog [4], can be exploited to design materials with tailored melting points, solubility, or mechanical properties.

Synthetic Methodology Development for Ortho-Hydroxybenzoates

Organic chemists developing or optimizing synthetic methods (e.g., esterification, Suzuki coupling, nucleophilic aromatic substitution) on salicylate scaffolds should use Methyl 3,5-dibromo-2-hydroxybenzoate as a test substrate. Its distinct physicochemical properties, particularly its higher molecular weight (309.94 g/mol), increased lipophilicity (LogP ~2.7-3.4), and higher melting point (150-152 °C) compared to methyl salicylate or methyl 5-bromosalicylate [5], make it a rigorous test case for assessing reaction efficiency, functional group tolerance, and purification challenges. Success with this more challenging substrate validates the robustness of a new synthetic protocol.

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